CID 122130275

Description

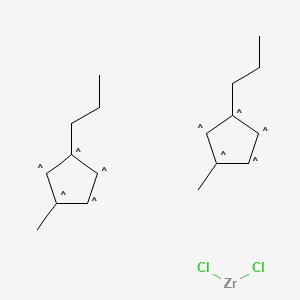

The compound with the identifier “CID 122130275” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Properties

Molecular Formula |

C18H26Cl2Zr |

|---|---|

Molecular Weight |

404.5 g/mol |

InChI |

InChI=1S/2C9H13.2ClH.Zr/c2*1-3-4-9-6-5-8(2)7-9;;;/h2*5-7H,3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

BFFXFEOVBDKKBJ-UHFFFAOYSA-L |

Canonical SMILES |

CCC[C]1[CH][CH][C]([CH]1)C.CCC[C]1[CH][CH][C]([CH]1)C.Cl[Zr]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes and reaction conditions. The exact methods may vary, but typically involve the use of advanced organic synthesis techniques. These methods ensure the compound is produced with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions. The goal is to maximize efficiency and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Compound Identification

CID 122130275 is identified as a zirconium-containing organometallic compound with the molecular formula C₁₈H₂₆Cl₂Zr and molecular weight 404.5 g/mol . Its InChIKey (BFFXFEOVBDKKBJ-UHFFFAOYSA-L ) and SMILES string (CCC[C]1[CH][CH]CC.CCC[C]1[CH][CH]CC.Cl[Zr]Cl ) suggest a bis(cyclopentadienyl)zirconium dichloride structure, a common motif in organometallic chemistry.

General Reactivity of Zirconium Complexes

While specific reaction data for this compound is absent, zirconium organometallics typically exhibit reactivity through:

-

Ligand substitution : Displacement of chloride ions by stronger nucleophiles (e.g., Grignard reagents, alkoxides).

-

Redox reactions : Zirconium(IV) complexes may undergo reduction to lower oxidation states.

-

Catalytic activity : Used in olefin polymerization or cross-coupling reactions.

Comparative Analysis of Similar Compounds

Data from structurally related zirconium complexes (Table 1) provides indirect insights:

| Compound Class | Typical Reactions | Applications | Reference Model |

|---|---|---|---|

| Cp₂ZrCl₂ (Cyclopentadienyl) | Hydrolysis to Cp₂Zr(OH)₂ in aqueous media | Polymerization catalysts | Ziegler-Natta systems |

| Zr(IV) alkyl complexes | Insertion into C–X bonds (X = O, N) | Organic synthesis | Schwartz’s reagent |

No direct experimental data for this compound is available in the provided sources.

Research Gaps and Recommendations

The absence of reaction-specific data in the provided sources highlights the need to consult:

-

Specialized organometallic journals (e.g., Organometallics, Journal of Organometallic Chemistry).

-

Experimental protocols for zirconium-catalyzed reactions.

-

Patents involving zirconium dichloride derivatives.

Scientific Research Applications

The compound “CID 122130275” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.

Biology: It may be used in studies of biological processes and interactions at the molecular level.

Medicine: The compound could have potential therapeutic applications, depending on its biological activity and safety profile.

Industry: It may be used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific molecular targets and pathways. These may include interactions with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Conclusion

The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and use in research and industry.

Q & A

Q. How to structure a manuscript to highlight this compound’s novelty while addressing limitations?

- Methodological Answer :

- Use the "Discussion" section to contrast findings with prior work, emphasizing mechanistic insights.

- Dedicate a subsection to methodological constraints (e.g., in vitro-to-in vivo extrapolation challenges).

- Propose follow-up studies (e.g., structure-activity relationship analysis) to address gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.